Cyclopropyl(pyridin-2-yl)methanol hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

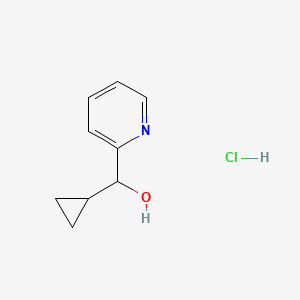

The systematic IUPAC name (R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride derives from its parent structure methanol (C-OH), substituted at the carbon atom by a cyclopropyl group (C3H5) and a pyridin-2-yl ring (C5H4N). The pyridine ring is numbered such that the nitrogen atom occupies position 1, with the methanolic carbon attached at position 2. The hydrochloride salt forms via protonation of the pyridine nitrogen, though the stereochemical descriptor (R) specifically refers to the configuration at the chiral methanol carbon.

The structural formula may be represented as:

O-H

|

Cl⁻·H-N⊕-C6H4-C*(CH2C3H5)-OH

where the asterisk (*) denotes the stereogenic center. The SMILES notation C1=CC=NC(=C1)C(O)C2CC2.Cl and InChI code 1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 provide machine-readable descriptors of connectivity and stereochemistry.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1807939-45-2 | |

| MDL Number | MFCD28064018 | |

| Enamine Code | ENA428073711 | |

| Molecular Formula | C9H12ClNO | |

| Molecular Weight | 185.65 g/mol |

The cyclopropyl(pyridin-2-yl)methanol free base (C9H11NO, MW 161.20 g/mol) becomes protonated to form the hydrochloride salt, increasing molecular weight by 36.46 g/mol (HCl).

Properties

IUPAC Name |

cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSZTMXNHLAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps

- Condensation : Cyclopropanecarbaldehyde reacts with pyridin-2-ylmethylamine in the presence of a base (e.g., Cs₂CO₃ or DABCO) to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) or NaBH₃CN in acidic conditions (e.g., HCl) reduces the imine to the corresponding secondary amine.

- Salt Formation : The free base is treated with HCl to yield the hydrochloride salt.

Reaction Conditions

- Reactants : Cyclopropanecarbaldehyde (1.0 eq), pyridin-2-ylmethylamine (1.1 eq).

- Conditions : THF/MeOH (1:1), Cs₂CO₃ (1.0 eq), NaBH₃CN (1.5 eq), 0–60°C, 12–24 h.

- Yield : 50–77% after salt formation and purification.

Cyanohydrin Reduction Amination

This alternative method involves the reductive amination of a cyanohydrin intermediate derived from pyridine derivatives.

Key Steps

- Cyanohydrin Formation : A nitrile precursor (e.g., 2-bromo-6-chloropyridine cyanohydrin) undergoes nucleophilic substitution with cyclopropylmethylamine.

- Reductive Amination : The intermediate is reduced using NaBH₃CN or BH₃·THF to form the amine.

- Salt Formation : HCl treatment yields the hydrochloride salt.

Reaction Conditions

- Reactants : 2-Carboxamide-5-methyl-6-chloropyridine (1.0 eq), methylamine (2.0 eq).

- Conditions : EtOH, CuSO₄ (catalyst), 110°C, 24 h.

- Yield : ~50% after decolorization and crystallization.

Stereoselective Synthesis and Resolution

For enantiopure this compound, chiral resolution or asymmetric catalysis is employed.

Asymmetric Synthesis

Resolution via HPLC

- Chiral Columns : Preparative HPLC (e.g., Chiralpak AD) separates racemic intermediates, achieving >99% ee.

- Optical Purity : Critical for pharmaceutical applications.

Industrial-Scale Optimization

Industrial protocols emphasize cost-effective reagents and scalable purification:

- Solvent Selection : Toluene or DMSO for high solubility.

- Catalyst Recycling : Reusable catalysts (e.g., FeSO₄) enhance efficiency.

- Waste Minimization : Continuous flow reactors reduce solvent usage.

Purification and Characterization

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High efficiency, scalable | Sensitive to moisture | 50–77% |

| Cyanohydrin Reduction | Flexible for diverse substrates | Requires toxic reagents (e.g., HCN) | 30–50% |

| Asymmetric Synthesis | High enantiomeric excess | Expensive catalysts | 20–40% |

Recent Advances and Challenges

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, mild conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, often in the presence of a base.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, hydrocarbons.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Cyclopropyl(pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Cyclopropyl(pyridin-2-yl)methanol hydrochloride and analogous compounds.

Structural and Functional Analysis

Core Scaffolds: The target compound features a pyridine-cyclopropane hybrid scaffold, distinct from the pyrimidine core of 2-Chloro-6-methylpyrimidine-4-carboxylic acid or the piperidine-anilide structure of cyclopropylfentanyl . The presence of a hydrochloride salt in both the target compound and [1-(pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride suggests improved aqueous solubility compared to their free-base counterparts, a trend also observed in cyclopropylfentanyl .

This contrasts with the pyrrolidinyl substituent in [1-(pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride, which introduces basicity and conformational flexibility .

Applications :

- Unlike cyclopropylfentanyl, which is pharmacologically active as an opioid, the target compound is primarily utilized as a building block in drug discovery due to its rigid cyclopropane ring and aromatic pyridine moiety .

Research Findings and Data Gaps

Solubility: While direct solubility data for this compound are lacking, its hydrochloride salt form implies moderate-to-high water solubility, akin to cyclopropylfentanyl hydrochloride .

Synthetic Utility :

- The compound’s pyridine and cyclopropane motifs are valuable in designing kinase inhibitors and antiviral agents, leveraging its ability to mimic transition-state geometries .

Safety and Handling: Limited safety data are available for the target compound. However, analogous cyclopropane derivatives (e.g., [1-(pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride) are classified as irritants, necessitating standard protective measures during handling .

Biological Activity

Cyclopropyl(pyridin-2-yl)methanol hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl ring attached to a pyridine group via a methanol arm. The hydrochloride form enhances its solubility and biological activity due to the presence of a positively charged nitrogen atom balanced by a chloride ion. The compound's molecular formula is with a molecular weight of approximately 185.65 g/mol.

The primary target of this compound is the Transient Receptor Potential Vanilloid 3 (TRPV3) channels. As an antagonist, it inhibits the activity of these channels, which play a crucial role in calcium signaling pathways. This inhibition affects various cellular processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

By modulating calcium ion influx through TRPV3 channels, this compound can significantly influence cellular signaling pathways. The compound's interaction with TRPV3 channels leads to downstream effects that can alter cellular responses to various stimuli .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies show that it can inhibit the growth of certain cancer cell lines by affecting calcium signaling and inducing apoptosis . This makes it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cellular Studies : In HEK293 cells expressing human TRPV3 channels, the compound effectively inhibited calcium influx, demonstrating its potential as a therapeutic agent targeting calcium-related disorders .

- Antimicrobial Efficacy : A study investigating structurally similar compounds found that cyclopropyl derivatives exhibited significant antibacterial and antifungal activities, supporting its use in developing new antimicrobial agents .

- Pharmacokinetic Profile : Research into the pharmacokinetics of this compound indicates favorable characteristics such as enhanced solubility due to its hydrochloride form, which may improve its bioavailability .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Cyclopropyl(pyridin-3-yl)methanol | Similar structure but different pyridine position | Anticonvulsant properties |

| Pyridin-2-ylmethanamine | Lacks cyclopropyl group | Broad-spectrum antimicrobial activity |

| Imidazo[1,2-a]pyridines | Contains imidazole ring | Diverse bioactivity including anticancer |

| N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine | Contains benzylidene linkage | Significant anticonvulsant activity |

This compound stands out due to its unique combination of structural features that may enhance its interaction with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.